Oxethazaine hydrochloride

Local Anesthesia Analgesic Potency Corneal Reflex

Oxethazaine hydrochloride (CAS 13930-31-9) is a N-substituted bis-acetamide local anesthetic. It is an unusually potent topical analgesic, reported in the literature as 500 times more potent than cocaine and 2000 times more potent than lidocaine (lignocaine) in a standard rabbit eye model.

Molecular Formula C28H42ClN3O3
Molecular Weight 504.1 g/mol
CAS No. 13930-31-9
Cat. No. B1212250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxethazaine hydrochloride
CAS13930-31-9
Synonyms2,2'-((2-hydroxyethyl)imino)bis(N-alpha,alpha-dimethylphenethyl)-N-methylacetamide
Mucaine
Muthesa
Oxaine
oxetacain
oxethazaine
oxethazaine hydrochloride
oxethazaine monohydrochloride
oxethazine
Robercain R
Tepilta
Molecular FormulaC28H42ClN3O3
Molecular Weight504.1 g/mol
Structural Identifiers
SMILESCC(C)(CC1=CC=CC=C1)N(C)C(=O)CN(CCO)CC(=O)N(C)C(C)(C)CC2=CC=CC=C2.Cl
InChIInChI=1S/C28H41N3O3.ClH/c1-27(2,19-23-13-9-7-10-14-23)29(5)25(33)21-31(17-18-32)22-26(34)30(6)28(3,4)20-24-15-11-8-12-16-24;/h7-16,32H,17-22H2,1-6H3;1H
InChIKeyAFFQPCNKJKMLTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxethazaine Hydrochloride CAS 13930-31-9: Potency, pH Profile, and Procurement Considerations for Topical Analgesic Research


Oxethazaine hydrochloride (CAS 13930-31-9) is a N-substituted bis-acetamide local anesthetic [1]. It is an unusually potent topical analgesic, reported in the literature as 500 times more potent than cocaine and 2000 times more potent than lidocaine (lignocaine) in a standard rabbit eye model [2]. Unlike most local anesthetics, which are weak bases that become ionized and lose efficacy in acidic environments, oxethazaine remains largely unionized and functionally active at very low pH values, making it uniquely suited for research and applications in gastric and other acidic mucosal environments [3].

Why Generic Substitution of Oxethazaine Hydrochloride Is Not Feasible: Core Scientific and Procurement Rationale


Substitution of oxethazaine with a common, less expensive local anesthetic such as lidocaine or benzocaine is not scientifically justified for research requiring mucosal analgesia in low-pH environments. The primary reason is its unique pH-activity profile: oxethazaine is a weak base that remains largely non-ionized and effective at gastric pH (~1-3), whereas lidocaine, with a pKa of 7.9, is >99% ionized and functionally inert under the same acidic conditions [1]. Furthermore, the potency difference is not incremental but orders of magnitude greater, with in vivo models showing that a 0.1% oxethazaine solution can provide analgesia comparable to a 2% lidocaine solution, a 20-fold lower concentration by weight [2]. This combination of pH resilience and extreme potency means that studies on gastric pain, acid reflux, or any application where acidity and localized anesthesia intersect cannot simply replace oxethazaine with another amino-amide or amino-ester anesthetic without fundamentally compromising the experimental model.

Product-Specific Quantitative Evidence Guide: Differentiating Oxethazaine Hydrochloride from Standard Comparators


Potency Comparison: Oxethazaine vs. Lidocaine and Cocaine in Rabbit Eye Anesthesia Model

In a rabbit eye model assessing corneal reflex blockade, oxethazaine demonstrated extraordinary relative potency. It was found to be 500 times more potent than cocaine and 2000 times more potent than lignocaine (lidocaine) [1]. This potency differential is among the largest observed for any local anesthetic.

Local Anesthesia Analgesic Potency Corneal Reflex

Functional Efficacy in Low pH: Oxethazaine Activity at Gastric pH vs. Lidocaine

Oxethazaine's efficacy at low pH is a key differentiator. A clinical pilot study in 20 patients undergoing minor oral surgery demonstrated that oxethazaine at a 0.1% concentration at pH 3 provided sufficient local anesthesia for all operative procedures [1]. Critically, in two patients with acute periapical pathology, anesthesia was successfully achieved with 0.1% oxethazaine after a failure with 2% lignocaine (lidocaine) and adrenaline [1].

Gastroenterology Acid-Reflux Mucosal Analgesia

In Vivo Analgesic Duration: 0.1% Oxethazaine vs. 2% Lidocaine with Epinephrine

In a rat model of inflammatory wounds (Von Frey test), a 0.1% oxethazaine formulation (complexed with HP-β-CD) promoted in vivo analgesia for the same duration as a 2% lidocaine with epinephrine formulation [1]. This demonstrates that oxethazaine's extreme potency translates to comparable clinical effect at a 20-fold lower concentration, without the need for a vasoconstrictor like epinephrine.

In Vivo Analgesia Duration of Action Wound Healing

Gastrointestinal Tissue-Specific Motor Effect: Oxethazaine vs. Lidocaine, Tetracaine, and Procaine

A study examining the influence of four local anesthetics on acetylcholine-induced contraction of isolated rat GI tract segments found that oxethazaine produced a more pronounced reduction of the acetylcholine response in the duodenum compared to procaine, tetracaine, and lidocaine [1]. Unlike the others, oxethazaine's effect was not uniform, showing a regional specificity not observed with the comparators.

Gastrointestinal Motility Ex Vivo Pharmacology Smooth Muscle

Comparative Oral and Intravenous Toxicity Profile: Oxethazaine vs. Lidocaine, Cocaine, Tetracaine

Acute toxicity studies in rodents reveal a stark route-dependent safety profile. Oral LD50 values for oxethazaine base in mice and rats are 399.9 mg/kg and 625.9 mg/kg, respectively, indicating a considerable safety margin for oral administration [1]. Conversely, intravenous LD50 values are 3.6 mg/kg in mice and 1.3 mg/kg in rats, highlighting high systemic toxicity [1]. This contrasts with lidocaine, which has a more balanced oral and intravenous toxicity profile, and underscores oxethazaine's high potency and its unsuitability for parenteral use.

Safety Pharmacology Toxicology Route of Administration

Solubility Profile and Formulation Constraints: Oxethazaine vs. Water-Soluble Anesthetics

Oxethazaine base is insoluble in water, whereas its hydrochloride salt is easily soluble in water and dilute acids [1]. This solubility profile is distinct from many common local anesthetics like lidocaine hydrochloride, which are freely soluble in water across a broad pH range. The insolubility of the base form directly impacts its mucosal absorption and necessitates specific formulation approaches, such as complexation with cyclodextrins [2], to improve its otherwise poor solubility and bioavailability.

Pharmaceutical Formulation Solubility Preformulation

Optimal Research and Industrial Application Scenarios for Oxethazaine Hydrochloride Based on Differentiating Evidence


In Vivo Models of Gastric Pain and Esophagitis Requiring Acid-Stable Anesthesia

Given its proven efficacy at pH 3 and in the acidic gastric environment [1], oxethazaine is the optimal choice for researchers developing animal models of gastroesophageal reflux disease (GERD), peptic ulcers, or chemotherapy-induced mucositis. Its ability to provide localized pain relief without being neutralized by gastric acid makes it a superior tool compound compared to lidocaine or benzocaine, which would be inactivated [2]. Procurement of oxethazaine is essential for studies aiming to isolate pain pathways in these specific acidic disease states.

Development of Novel Topical Formulations for Mucosal Drug Delivery

The extreme potency of oxethazaine (2000x lidocaine) [3] and its unique solubility profile [4] make it an ideal candidate for pre-formulation and drug delivery research. For instance, studies on mucoadhesive buccal films or gels aimed at sustained local anesthesia can leverage its low concentration requirement to minimize excipient burden and optimize film properties. Its efficacy after complexation with cyclodextrins to overcome poor solubility [5] positions it as a prime subject for advanced formulation science projects focused on enhancing the bioavailability of poorly soluble, highly potent compounds.

Preclinical Safety and Toxicology Studies Focused on Topical vs. Systemic Exposure

The stark contrast between oxethazaine's high oral/topical safety margin (e.g., rat oral LD50 625.9 mg/kg) and its high intravenous toxicity (rat IV LD50 1.3 mg/kg) [6] makes it a valuable tool compound for studying route-dependent toxicity and mucosal barrier function. Researchers investigating the systemic absorption of topical anesthetics can use oxethazaine as a model compound to quantify the extent of absorption across different mucosal surfaces (e.g., gastric, buccal, rectal) and evaluate formulation strategies designed to minimize systemic exposure while maximizing local effect.

Ex Vivo Studies of Gastrointestinal Smooth Muscle and Neuronal Function

For ex vivo pharmacology experiments using isolated tissue baths, oxethazaine provides a distinct pharmacological fingerprint compared to standard local anesthetics. The finding that oxethazaine exhibits a more pronounced and regionally specific effect on rat duodenal acetylcholine responses than procaine, tetracaine, or lidocaine [7] makes it a valuable research tool for dissecting regional differences in GI innervation or smooth muscle responsiveness. Procurement of oxethazaine is justified for any study requiring a potent anesthetic with a unique profile in GI tissue.

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